While details on specific research applications are unavailable, some resources can be explored to potentially find more information:
PF-4778574 is a chemical compound recognized for its role as a positive allosteric modulator of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, commonly known as the AMPA receptor. Its chemical structure can be denoted by the CAS number 1219633-99-4. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in cognitive enhancement and neuroprotection. PF-4778574 is particularly noted for its ability to enhance synaptic transmission and plasticity, which are critical processes in learning and memory.
PF-4778574 exhibits significant biological activity as a positive allosteric modulator of AMPA receptors, with a reported inhibition constant (Ki) of approximately 85 nM . This modulation has been linked to various pro-cognitive effects, including the prevention of ketamine-induced impairments in working memory . In preclinical studies, PF-4778574 has demonstrated efficacy in enhancing cognitive performance in animal models, suggesting its potential utility in treating cognitive deficits associated with psychiatric disorders .
The synthesis of PF-4778574 involves multiple steps typical of complex organic compounds. Although specific synthetic routes are proprietary and not extensively detailed in public literature, general methods for synthesizing similar compounds often include:
For precise synthetic routes, proprietary methods from pharmaceutical companies may provide the most reliable information .
PF-4778574 holds promise for various applications in neuroscience and pharmacology, particularly:
The compound's ability to enhance synaptic plasticity makes it a valuable candidate for further research into cognitive therapies .
Interaction studies involving PF-4778574 have highlighted its selective modulation effects on AMPA receptors without significant off-target effects. Research indicates that PF-4778574 can enhance AMPA receptor-mediated currents in neuronal cultures, suggesting a robust interaction with glutamatergic signaling pathways . Additionally, studies have explored its interactions with other neurotransmitter systems, providing insights into its broader pharmacological profile.
PF-4778574 can be compared with several other compounds that also act on AMPA receptors or share similar pharmacological profiles. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
CE-157119 | Positive allosteric modulator | Similar structure; different binding affinity |
Risperidone | Antipsychotic agent | Primarily acts on dopamine receptors |
9-Hydroxyrisperidone | Metabolite of risperidone | Shares some pharmacological effects but differs significantly in receptor target specificity |
PF-4778574 stands out due to its specific action on AMPA receptors and its potential for cognitive enhancement without the side effects commonly associated with traditional antipsychotics like risperidone .
PF-4778574 possesses the molecular formula C19H22N2O3S2 with a molecular weight of 390.52 g/mol [1] [2] [3]. The compound contains nineteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, three oxygen atoms, and two sulfur atoms arranged in a complex heterocyclic structure [4] [5]. This molecular composition reflects the presence of multiple functional groups including a tetrahydropyran ring, a sulfonamide group, and a cyanothiophene moiety [6] [7].
Table 1: Molecular Composition of PF-4778574
Element | Count | Atomic Mass Contribution |
---|---|---|
Carbon (C) | 19 | 228.19 |
Hydrogen (H) | 22 | 22.18 |
Nitrogen (N) | 2 | 28.02 |
Oxygen (O) | 3 | 47.997 |
Sulfur (S) | 2 | 64.13 |
Total | 48 | 390.52 |
The molecular weight places PF-4778574 in the range typical for small molecule pharmaceutical compounds [8]. The presence of two sulfur atoms and two nitrogen atoms contributes significantly to the overall molecular mass and influences the compound's chemical properties [1] [2].
The International Union of Pure and Applied Chemistry name for PF-4778574 is N-((3R,4S)-3-(4-(5-cyanothiophen-2-yl)phenyl)tetrahydro-2H-pyran-4-yl)propane-2-sulfonamide [2] [6] [7]. This systematic name precisely describes the compound's structural features and stereochemical configuration [13]. The name indicates the presence of a tetrahydropyran ring system with defined stereochemistry at positions 3 and 4, a phenyl group substituted with a cyanothiophene moiety, and a propane-2-sulfonamide functional group [30].
Alternative systematic names include N-[(3R,4S)-3-[4-(5-Cyano-2-thienyl)phenyl]tetrahydro-2H-pyran-4-yl]-2-propanesulfonamide [6] [13]. The compound is assigned Chemical Abstracts Service registry number 1219633-99-4 [1] [2] [5], which provides unique identification in chemical databases and regulatory systems.
The structural complexity of the IUPAC name reflects the compound's multi-ring architecture and the precise stereochemical requirements for biological activity [25]. The nomenclature follows standard IUPAC conventions for heterocyclic compounds containing multiple functional groups [10].
PF-4778574 contains two defined stereocenters within its tetrahydropyran ring system [3] [4]. Both stereocenters are fully characterized, as indicated by the designation "2/2" in structural databases [3] [4]. The stereocenters are located at the 3 and 4 positions of the tetrahydropyran ring, where carbon atoms are bonded to four different substituents [32].
The stereochemical centers are critical for the compound's three-dimensional structure and biological activity [11] [14]. The presence of these asymmetric carbons results in the potential for multiple stereoisomeric forms, though only the specific (3R,4S) configuration represents the active compound [6] [13].
Table 2: Stereochemical Centers in PF-4778574
Position | Configuration | Substituents |
---|---|---|
C-3 | R | H, phenyl-cyanothiophene, tetrahydropyran ring |
C-4 | S | H, sulfonamide, tetrahydropyran ring |
The absolute stereochemical configuration of PF-4778574 is designated as (3R,4S) [3] [4] [6]. This notation indicates that the stereocenter at position 3 has the R configuration while the stereocenter at position 4 has the S configuration according to the Cahn-Ingold-Prelog priority rules [11] [14]. The absolute stereochemistry is crucial for maintaining the compound's biological activity and receptor binding properties [25].
The relative stereochemistry describes the spatial relationship between the two stereocenters within the tetrahydropyran ring [32]. The (3R,4S) configuration establishes a specific three-dimensional arrangement that positions the phenyl-cyanothiophene substituent and the sulfonamide group in optimal orientations for molecular recognition [20] [22].
Stereochemical purity is essential for the compound's pharmacological properties, as different stereoisomers may exhibit varying biological activities or even opposing effects [11] [14]. The defined absolute configuration ensures reproducible and predictable biological responses [25].
PF-4778574 exhibits limited solubility in aqueous systems but demonstrates good solubility in organic solvents [2] [8] [30]. The compound shows solubility of less than 39.05 mg/ml in dimethyl sulfoxide and less than 19.53 mg/ml in ethanol [2] [30]. These solubility characteristics are typical for organic compounds containing hydrophobic aromatic rings and heterocyclic systems [47].
Table 3: Solubility Data for PF-4778574
Solvent | Solubility (mg/ml) | Notes |
---|---|---|
Dimethyl Sulfoxide | <39.05 | Clear solution [2] |
Ethanol | <19.53 | Limited solubility [2] |
Water | Limited | Requires co-solvents [47] |
The solubility profile reflects the compound's molecular structure, which contains both polar functional groups (sulfonamide, nitrile) and nonpolar aromatic systems (phenyl, thiophene) [43] [46]. The presence of the sulfonamide group contributes to some degree of polarity, while the extensive aromatic system imparts hydrophobic character [33] [43].
For practical applications, solubility can be enhanced through heating to 37°C and sonication, or by using co-solvent systems [2] [30]. The compound shows improved dissolution in organic solvents that can accommodate both polar and nonpolar interactions [47].
The thermal properties of PF-4778574 include storage stability and temperature-dependent behavior [5] [8]. The compound is recommended for storage at -20°C for long-term stability, indicating thermal sensitivity at elevated temperatures [2] [5] [8]. Short-term storage can be maintained at 0-4°C under dry conditions [5].
Temperature-dependent solubility changes occur with heating, as evidenced by improved dissolution at 37°C compared to room temperature [2] [30]. The compound demonstrates stability over extended periods when stored under appropriate temperature conditions [5] [8].
Thermal analysis would typically reveal characteristic melting point, glass transition, and decomposition temperatures, though specific values for PF-4778574 are not extensively documented in available literature [16] [17]. The crystalline nature of sulfonamide-containing compounds suggests the presence of defined thermal transitions [43].
PF-4778574 contains several distinct functional groups that contribute to its chemical and biological properties [21] [23]. The primary functional groups include a sulfonamide group (R-SO2-NH-R'), a nitrile group (C≡N), a tetrahydropyran ring (six-membered saturated oxygen heterocycle), and aromatic ring systems including phenyl and thiophene moieties [2] [6] [32].
Table 4: Functional Groups in PF-4778574
Functional Group | Structure | Properties |
---|---|---|
Sulfonamide | -SO2NH- | Polar, hydrogen bonding [43] |
Nitrile | -C≡N | Electron-withdrawing, linear [21] |
Tetrahydropyran | C5H10O | Saturated heterocycle [32] |
Phenyl | C6H5- | Aromatic, planar [33] |
Thiophene | C4H4S | Heteroaromatic, electron-rich [46] |
The sulfonamide functional group provides structural rigidity and potential for hydrogen bonding interactions [43] [44]. This group is known for its stability and resistance to metabolic degradation [45]. The nitrile group on the thiophene ring acts as an electron-withdrawing substituent, influencing the electronic properties of the aromatic system [21] [36].
The tetrahydropyran ring serves as a central scaffold that positions other functional groups in specific spatial arrangements [32]. This saturated six-membered ring adopts a chair conformation that minimizes steric interactions [20] [32].
The conformational behavior of PF-4778574 is determined by the flexibility of single bonds and the constraints imposed by ring systems [20] [22]. The tetrahydropyran ring adopts a chair conformation as the lowest energy state, which influences the overall three-dimensional structure [32]. The phenyl and thiophene rings maintain planar geometries due to their aromatic character [33] [46].
Conformational flexibility exists primarily around the bonds connecting the functional groups to the central tetrahydropyran scaffold [20] [22]. The sulfonamide group can adopt different orientations relative to the ring system, while the phenyl-thiophene moiety has rotational freedom around the phenyl-tetrahydropyran bond [22].
The stereochemical configuration (3R,4S) constrains the conformational space by fixing the relative positions of substituents on the tetrahydropyran ring [32]. This constraint is crucial for maintaining the biologically active conformation [20]. Computational methods such as molecular mechanics and quantum mechanical calculations can be employed to explore the conformational landscape and identify preferred geometries [22].
Nuclear magnetic resonance spectroscopy provides detailed structural information about PF-4778574 through analysis of 1H and 13C chemical environments [24] [25] [26]. The aromatic protons of the phenyl and thiophene rings appear in the characteristic aromatic region around 7-8 ppm in 1H nuclear magnetic resonance [25] [33]. The tetrahydropyran ring protons exhibit complex multipicity patterns due to coupling interactions and the rigid chair conformation [32].
The 13C nuclear magnetic resonance spectrum reveals distinct signals for each carbon environment within the molecule [24] [25]. Aromatic carbons resonate in the 120-160 ppm range, while aliphatic carbons of the tetrahydropyran ring appear at higher field [25] [26]. The nitrile carbon exhibits a characteristic signal around 117-120 ppm [21].
Stereochemical assignments can be confirmed through nuclear magnetic resonance coupling patterns and nuclear Overhauser effect experiments [25]. The defined (3R,4S) configuration produces specific spatial relationships that can be detected through through-space interactions [24] [26].
Mass spectrometry of PF-4778574 confirms the molecular weight of 390.52 and provides fragmentation patterns characteristic of the functional groups present [5] [27]. The molecular ion peak appears at m/z 390, consistent with the molecular formula C19H22N2O3S2 [1] [5]. Fragmentation typically occurs at weak bonds, producing characteristic fragment ions that aid in structural confirmation [27].
Common fragmentation patterns include loss of the sulfonamide group, cleavage of the tetrahydropyran ring, and fragmentation of the aromatic systems [5] [27]. The presence of sulfur and nitrogen atoms influences the isotope pattern observed in the mass spectrum [27].
Tandem mass spectrometry techniques can provide additional structural information through controlled fragmentation of selected precursor ions [27]. These methods are particularly useful for confirming the connectivity of functional groups within the molecule [5].
Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in PF-4778574 [28] [29]. The sulfonamide group exhibits strong S=O stretching vibrations around 1300-1350 cm-1 and 1150-1200 cm-1 [43] [45]. The nitrile group shows a sharp absorption around 2220 cm-1 [21].
Aromatic C=C stretching vibrations appear in the 1450-1600 cm-1 region, while C-H stretching modes occur around 3000-3100 cm-1 for aromatic protons [29] [33]. The tetrahydropyran ring contributes C-O stretching vibrations around 1000-1100 cm-1 [32].
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the aromatic systems [28] [29]. The phenyl and thiophene rings exhibit characteristic absorption bands in the ultraviolet region, typically around 250-300 nm [33] [46]. The extended conjugation between the phenyl and thiophene rings through the connecting bonds may result in bathochromic shifts compared to isolated aromatic systems [36].